2-Chloro-6-cyanobenzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-cyanobenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 6-cyanobenzoic acid using thionyl chloride or phosphorus pentachloride as chlorinating agents . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the nitration of 2-chlorobenzoic acid followed by reduction and subsequent cyanation . This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes using advanced reactors and continuous flow systems . These methods enhance efficiency and scalability, making the compound more accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-cyanobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Scientific Research Applications
2-Chloro-6-cyanobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyanobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The chlorine and cyano groups contribute to its reactivity and binding affinity, allowing it to modulate various biochemical pathways . Detailed studies on its mechanism of action are ongoing to fully elucidate its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Similar structure but lacks the cyano group, resulting in different chemical properties and reactivity.
6-Cyanobenzoic acid:
2-Amino-6-cyanobenzoic acid: A derivative formed through substitution reactions, with distinct biological and chemical properties.
Uniqueness
2-Chloro-6-cyanobenzoic acid is unique due to the presence of both chlorine and cyano groups, which confer specific reactivity and binding properties . This dual functionality makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-chloro-6-cyanobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEHFXCAPRMDQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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